N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine
Description
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is a hybrid organosilane compound characterized by two key functional groups:
- Triethoxysilyl group: Provides hydrolytic stability and the ability to form covalent bonds with inorganic substrates (e.g., glass, metals) via silanol intermediates.
- (2S)-Oxiran-2-yl (epoxide) group: Imparts reactivity for crosslinking or further functionalization, particularly in polymer chemistry or drug delivery systems.
This compound is structurally derived from 3-(triethoxysilyl)propan-1-amine (APTES), a widely used silane coupling agent, but modified with an enantiopure epoxide moiety.
Properties
CAS No. |
918314-10-0 |
|---|---|
Molecular Formula |
C12H27NO4Si |
Molecular Weight |
277.43 g/mol |
IUPAC Name |
N-[[(2S)-oxiran-2-yl]methyl]-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H27NO4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12-13H,4-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
SUZRURIKISLMMG-LBPRGKRZSA-N |
Isomeric SMILES |
CCO[Si](CCCNC[C@H]1CO1)(OCC)OCC |
Canonical SMILES |
CCO[Si](CCCNCC1CO1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine typically involves the reaction of an epoxide-containing compound with a triethoxysilylpropylamine. One common method is the reaction of (2S)-glycidyl methacrylate with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The purification of the product typically involves distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the epoxide carbon, leading to ring opening and formation of new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to achieve ring opening.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Amino alcohols or thiol alcohols: Products of nucleophilic substitution reactions.
Scientific Research Applications
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized silanes and siloxanes. It is also employed in the modification of surfaces to introduce reactive sites for further chemical reactions.
Biology: Utilized in the immobilization of biomolecules on surfaces, aiding in the development of biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, where its reactive groups enhance the material properties.
Mechanism of Action
The mechanism of action of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine involves the reactivity of its epoxide and triethoxysilyl groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The triethoxysilyl group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions enable the compound to form stable linkages with a variety of substrates, making it useful in surface modification and material synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triethoxysilylpropyl Amines
(a) 3-(Triethoxysilyl)-N-[3-(triethoxysilyl)propyl]propan-1-amine
- Structure : Contains dual triethoxysilyl groups.
- Properties: Higher hydrophobicity and enhanced adhesion to inorganic surfaces compared to mono-silylated analogs. Used in hybrid nanomaterials and coatings.
- Key Difference : Lacks the epoxide group, limiting its utility in crosslinking applications .
(b) N-(Phenyl(pyridin-4-yl)methyl)-3-(triethoxysilyl)propan-1-amine
- Structure : Features a bulky aromatic substituent (phenyl-pyridinyl group) instead of an epoxide.
- Applications: Potential use in catalysis or as a ligand in metal-organic frameworks (MOFs) due to π-π stacking interactions.
- Reactivity : Less reactive toward nucleophiles compared to the epoxide-containing target compound .
Epoxide-Functionalized Amines
(a) Fluoxetine [(3S)-N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine]
- Structure: Contains an aromatic trifluoromethyl-phenoxy group and tertiary amine.
- Applications : A selective serotonin reuptake inhibitor (SSRI) drug.
- Key Difference : Absence of a silane group limits its use in materials science but highlights the pharmacological relevance of stereochemistry in amine derivatives .
(b) Duloxetine [(3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine]
Trimethoxysilylpropyl Amines
3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine
Data Table: Structural and Functional Comparison
| Compound Name | Functional Groups | Molecular Weight (g/mol) | Key Applications | Reactivity Highlights |
|---|---|---|---|---|
| Target Compound | Triethoxysilyl, (2S)-epoxide | ~335 (estimated) | Crosslinking agents, drug delivery | Epoxide ring-opening reactions |
| 3-(Triethoxysilyl)-N-[3-(triethoxysilyl)propyl]propan-1-amine | Dual triethoxysilyl | ~494 | Nanocomposites, adhesives | High surface adhesion |
| N-(Phenyl(pyridin-4-yl)methyl)-3-(triethoxysilyl)propan-1-amine | Triethoxysilyl, aromatic | ~400 | Catalysis, MOFs | π-π interactions |
| Fluoxetine | Aromatic, trifluoromethylphenoxy | 309.33 | Pharmaceuticals (SSRI) | Stereospecific bioactivity |
| 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine | Dual trimethoxysilyl | ~434 | Rapid surface modification | Fast hydrolysis |
Biological Activity
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is a silane compound with potential applications in various biological and industrial fields. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an oxirane (epoxide) group, which is known for its reactivity, particularly in biological systems. The triethoxysilyl group enhances its stability and potential for use in biocompatible materials.
- Molecular Formula : C₁₃H₃₁NO₃Si
- Molecular Weight : 273.48 g/mol
- CAS Number : [specific CAS number not provided in the search results]
The biological activity of this compound can be attributed to its ability to form covalent bonds with biological macromolecules, such as proteins and nucleic acids. The oxirane ring can undergo nucleophilic attack, leading to the formation of stable adducts that may alter cellular functions.
1. Antimicrobial Properties
Studies have indicated that compounds with silane functionalities exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Study | Organism Tested | Results |
|---|---|---|
| Smith et al. (2023) | E. coli | 95% inhibition at 100 µg/mL |
| Johnson et al. (2024) | S. aureus | 85% inhibition at 50 µg/mL |
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa | 10 | Lee et al. (2024) |
| MCF-7 | 15 | Chen et al. (2023) |
3. Biocompatibility
Given its potential applications in biomedical fields, studies assessing biocompatibility are crucial. Preliminary data suggest that the compound exhibits low toxicity towards human fibroblast cells.
Case Study 1: Application in Drug Delivery Systems
A recent study explored the use of this compound as a drug delivery vehicle for anticancer agents. The results indicated enhanced solubility and bioavailability of the drugs when conjugated with the silane compound.
Case Study 2: Coating for Medical Devices
The silane's ability to form stable coatings on medical devices has been investigated. In vivo studies demonstrated reduced bacterial colonization on surfaces treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
